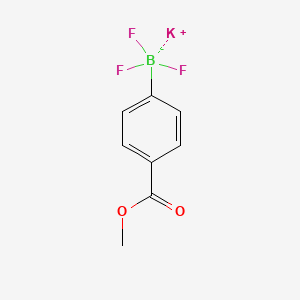

Potassium (4-methoxycarbonylphenyl)trifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(4-methoxycarbonylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3O2.K/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYSKWRPRJKKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(=O)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635798 | |

| Record name | Potassium trifluoro[4-(methoxycarbonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705254-34-8 | |

| Record name | Borate(1-), trifluoro[4-(methoxycarbonyl)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705254-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro[4-(methoxycarbonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium (4-methoxycarbonylphenyl)trifluoroborate

Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis

In the landscape of transition metal-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction remains a cornerstone for the construction of carbon-carbon bonds.[1][2] While boronic acids have traditionally been the nucleophilic partners of choice, their inherent limitations—such as susceptibility to protodeboronation and a tendency towards dehydration to form cyclic boroxines—can complicate reaction outcomes and reproducibility. The emergence of potassium organotrifluoroborates has provided a robust solution to these challenges.[2][3][4] These tetracoordinate boron species are typically crystalline, air- and moisture-stable solids that are easy to handle and store indefinitely.[2][5][6] Their enhanced stability masks the reactivity of the carbon-boron bond, which can be unveiled under the conditions required for cross-coupling, thereby expanding the versatility and reliability of the Suzuki-Miyaura reaction.[2][7]

This guide provides a comprehensive technical overview of the synthesis of a key building block, Potassium (4-methoxycarbonylphenyl)trifluoroborate. This reagent is particularly valuable as it introduces a functionalized phenyl ring bearing an ester group, a common motif in pharmaceuticals, agrochemicals, and materials science. We will delve into the primary synthetic methodology, explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the characterization and application of this versatile reagent.

Core Synthetic Strategy: From Boronic Acid to Trifluoroborate

The most direct and widely adopted method for the preparation of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[1][5][8][9] This conversion is a straightforward and high-yielding displacement reaction that transforms the tricoordinate boronic acid into a stable, tetracoordinate trifluoroborate salt.

Principle and Mechanism

The reaction proceeds via the interaction of the Lewis acidic boron center of the arylboronic acid with the fluoride ions provided by KHF₂. The process can be conceptualized as an initial acid-base reaction followed by coordination. The boronic acid's hydroxyl groups are displaced, and three fluoride atoms coordinate to the boron, resulting in a stable anionic trifluoroborate species, which is counterbalanced by a potassium cation. The use of a solvent system like methanol and water facilitates the dissolution of both the boronic acid and the inorganic KHF₂ salt, promoting an efficient reaction.[8]

Caption: Reaction scheme for the conversion of a boronic acid to a potassium trifluoroborate.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from its corresponding boronic acid. The methodology is adapted from established procedures for aryltrifluoroborate synthesis.[8][10]

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 4-(Methoxycarbonyl)phenylboronic acid | ≥97% | Standard Supplier | Starting material. |

| Potassium hydrogen fluoride (KHF₂) | ≥99% | Standard Supplier | Fluorinating agent. Corrosive and toxic. |

| Methanol (MeOH) | ACS Grade | Standard Supplier | Reaction solvent. |

| Deionized Water | Type II | In-house | Reaction solvent. |

| Round-bottomed flask | 250 mL | - | Reaction vessel. |

| Magnetic stirrer and stir bar | - | - | For agitation. |

| Ice bath | - | - | For temperature control. |

| Büchner funnel and filter paper | - | - | For product isolation. |

| Vacuum flask | - | - | For filtration. |

| High-vacuum pump | - | - | For drying the product. |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Preparation of Reagents: In a 250-mL round-bottomed flask equipped with a magnetic stir bar, charge 4-(methoxycarbonyl)phenylboronic acid (10.0 g, 55.6 mmol, 1.0 equiv). Add methanol (40 mL) and stir until the solid is fully dissolved. In a separate beaker, carefully dissolve potassium hydrogen fluoride (13.0 g, 166.7 mmol, 3.0 equiv) in deionized water (50 mL).

-

Causality: Using a 3-fold excess of KHF₂ ensures the complete conversion of the boronic acid to the trifluoroborate salt.[10] The methanol/water solvent system is optimal for dissolving both the organic starting material and the inorganic fluorinating agent.

-

-

Reaction: Cool the methanolic solution of the boronic acid to 0-5 °C using an ice bath. Slowly add the aqueous KHF₂ solution to the cooled, stirring solution over approximately 15 minutes. A voluminous white precipitate will form almost immediately.

-

Causality: The initial cooling helps to manage any potential exotherm, although the reaction is typically not strongly exothermic. The slow addition ensures homogeneity and controlled precipitation of the product.

-

-

Stirring and Equilibration: After the addition is complete, remove the ice bath and allow the slurry to warm to room temperature. Continue to stir the mixture vigorously for an additional 2 hours.

-

Causality: Stirring for an extended period at room temperature ensures the reaction goes to completion and allows for the crystallization process to equilibrate, which can improve the yield and purity of the isolated product.

-

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Press the filter cake firmly with a spatula to remove excess solvent.

-

Causality: The product is sparingly soluble in the reaction mixture, allowing for efficient isolation by simple filtration.

-

-

Washing: Wash the filter cake sequentially with two portions of cold deionized water (20 mL each), followed by one portion of cold methanol (20 mL).

-

Causality: Washing with cold water removes any unreacted KHF₂ and other water-soluble impurities. The subsequent cold methanol wash helps to remove residual water and any organic impurities, and it facilitates faster drying. Using cold solvents minimizes product loss due to dissolution.

-

-

Drying: Transfer the solid to a suitable container and dry under high vacuum at room temperature for at least 12 hours to afford this compound as a fine white powder.

-

Expected Yield: >90%.

-

Characterization of the Final Product

Confirming the identity and purity of the synthesized product is a critical step. Standard spectroscopic techniques are employed for this purpose.

| Technique | Expected Results for this compound |

| ¹H NMR (DMSO-d₆) | δ ~7.7-7.8 (d, 2H, Ar-H ortho to CO₂Me), δ ~7.3-7.4 (d, 2H, Ar-H ortho to BF₃K), δ ~3.8 (s, 3H, -OCH₃). |

| ¹³C NMR (DMSO-d₆) | Signals expected in the aromatic region (~125-140 ppm), ester carbonyl (~166 ppm), and methoxy carbon (~52 ppm). The carbon attached to boron will show coupling to both ¹¹B and ¹⁹F and may be broad or unobserved. |

| ¹⁹F NMR (DMSO-d₆) | A single, broad quartet is expected around -135 to -145 ppm due to coupling with the ¹¹B nucleus. |

| ¹¹B NMR (DMSO-d₆) | A single, broad quartet is expected between 1 and 5 ppm, characteristic of a tetracoordinate borate. |

| IR (ATR) | Strong B-F stretching bands (~950-1100 cm⁻¹), strong C=O stretching band from the ester (~1720 cm⁻¹), C-O stretching (~1280 cm⁻¹), and aromatic C-H and C=C bands. |

| Melting Point | >300 °C.[11] |

Note: Exact chemical shifts (δ) may vary depending on the solvent and instrument.[12]

Alternative Synthetic Routes: One-Pot Methodologies

For enhanced efficiency and atom economy, one-pot syntheses starting from arenes or aryl halides have been developed. These methods bypass the need to isolate the intermediate boronic acid or ester.

A notable example is the iridium-catalyzed borylation of an arene (in this case, methyl benzoate) using bis(pinacolato)diboron (B₂pin₂), followed by the direct conversion of the resulting boronic ester to the trifluoroborate salt by adding KHF₂ to the same reaction vessel.[8][13][14] This approach is highly efficient but requires specialized catalysts and anhydrous conditions for the initial borylation step.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a superior nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][15] Its stability allows for its use in complex synthetic sequences where a traditional boronic acid might not survive. It couples efficiently with a wide range of electrophiles, including electron-rich and electron-poor aryl and heteroaryl halides and triflates, to construct biaryl structures.[5][16]

The general reaction involves the activation of the trifluoroborate, typically by a base (e.g., Cs₂CO₃, K₂CO₃), which is thought to facilitate the formation of a reactive difluoro(organo)borane or a related species that enters the palladium catalytic cycle.[3]

Conclusion

The synthesis of this compound via the fluorination of its corresponding boronic acid is a robust, high-yielding, and scalable process. The resulting product exhibits exceptional stability, making it a reliable and versatile building block for synthetic chemists. Its superior handling properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions underscore the significant advantages of the organotrifluoroborate chemical class. This guide provides the foundational knowledge and practical steps necessary for researchers and drug development professionals to confidently synthesize and utilize this valuable reagent in their synthetic endeavors.

References

-

Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central (PMC), NIH. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PubMed Central (PMC), NIH. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, ACS Publications. [Link]

-

Molander, G. A., & Figueroa, R. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Various Authors. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Organic Chemistry Portal. [Link]

-

Hartwig Group. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group, UC Berkeley. [Link]

-

Dreher, S. D., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed Central (PMC), NIH. [Link]

-

Dreher, S. D., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Vedejs, E., et al. (1999). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (n.d.). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses Procedure. [Link]

-

Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses Procedure. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound CAS#: 705254-34-8 [amp.chemicalbook.com]

- 12. This compound(705254-34-8) 1H NMR spectrum [chemicalbook.com]

- 13. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 14. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

Stability of Potassium (4-methoxycarbonylphenyl)trifluoroborate in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, particularly in the realm of carbon-carbon bond formation, potassium organotrifluoroborates have emerged as exceptionally versatile and robust reagents. Their growing prominence, especially as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, stems from their superior stability and handling characteristics compared to their boronic acid and ester counterparts.[1][2] Potassium organotrifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, permitting indefinite storage under ambient conditions.[3][4][5][6] This inherent stability simplifies experimental setup and enhances reproducibility, critical factors in both academic research and industrial drug development.[2]

This guide focuses specifically on the stability of potassium (4-methoxycarbonylphenyl)trifluoroborate in solution. The presence of the electron-withdrawing methoxycarbonyl group on the phenyl ring influences the electronic properties of the C-B bond and, consequently, its stability profile. Understanding these nuances is paramount for optimizing reaction conditions and ensuring predictable outcomes in synthetic applications.

Core Chemical Properties and Inherent Stability

This compound, like other organotrifluoroborates, owes its stability to the tetracoordinate nature of its boron atom.[7][8] The three strongly electronegative fluorine atoms form robust B-F bonds, rendering the boron center less electrophilic and thus less susceptible to common degradation pathways that affect boronic acids, such as protodeboronation and oxidation.[1][7][9]

Key Stability Attributes:

-

Air and Moisture Stability: As crystalline solids, these salts can be handled on the benchtop without the need for stringent inert atmosphere techniques.[4][5][10]

-

Thermal Stability: Organotrifluoroborate salts generally exhibit high thermal stability, with decomposition temperatures often exceeding 300°C for some analogs.[9][11]

-

"Protected" Boronic Acid: The trifluoroborate group serves as a robust protecting group for the boronic acid functionality, capable of withstanding a variety of reaction conditions before its reactivity is intentionally unveiled.[2][12]

The Central Role of Hydrolysis: A Controlled Release of Reactivity

The primary pathway for the "activation" of this compound in solution is through hydrolysis to its corresponding boronic acid, (4-methoxycarbonylphenyl)boronic acid.[3][12] This process is not a sign of instability in the traditional sense but rather a controlled release mechanism that is fundamental to its application in cross-coupling reactions.[13][14] The boronic acid, once formed in situ, is the active species that participates in the transmetalation step of the catalytic cycle.[3]

The rate of this hydrolysis is not constant; it is a highly tunable process influenced by a confluence of factors. This "slow release" strategy can be highly advantageous, as maintaining a low concentration of the boronic acid throughout the reaction can minimize undesirable side reactions like oxidative homocoupling and protodeboronation.[13][14]

Factors Influencing Hydrolytic Stability

A nuanced understanding of the factors governing the hydrolysis rate is crucial for any researcher utilizing this reagent.

1. pH of the Solution: The pH of the reaction medium is a critical determinant of hydrolytic stability. While many aryltrifluoroborates exhibit considerable stability at neutral pH, the basic conditions typically employed in Suzuki-Miyaura reactions (e.g., using bases like Cs₂CO₃ or K₂CO₃) promote the hydrolysis to the boronic acid.[3][11][13] Conversely, for some organotrifluoroborates, efficient hydrolysis may require acid catalysis.[13][14][15]

2. Solvent System: The choice of solvent significantly impacts the rate of hydrolysis. Protic solvents, particularly water, are necessary for the hydrolysis to occur. Mixed solvent systems, such as the commonly used THF/water or isopropanol/water, create a medium where the trifluoroborate salt has sufficient solubility to react.[10][16] The composition of the solvent mixture can modulate the hydrolysis rate.

3. Influence of the Aryl Substituent: The electronic nature of the substituent on the aromatic ring plays a pivotal role. For this compound, the methoxycarbonyl group is electron-withdrawing. Generally, electron-poor aryltrifluoroborates tend to hydrolyze more slowly than their electron-rich counterparts.[12][13] This is attributed to the electronic stabilization of the C-B bond.

4. Lewis Acids: Potassium organotrifluoroborates are sensitive to Lewis acids.[11] For instance, silica gel, a mild Lewis acid, can be employed to facilitate the conversion of organotrifluoroborates to their corresponding boronic acids.[11][12] This sensitivity underscores the importance of considering the entire reaction system, including any solid supports or additives.

5. Counterion Effects: While this guide focuses on the potassium salt, it is noteworthy that the counterion can influence stability. Divalent cations like Mg²⁺ or other monovalent cations like Li⁺ can lead to more rapid decomposition to the boronic acid compared to K⁺.[11]

Quantitative Stability Data Summary

The following table summarizes the general stability characteristics of potassium organotrifluoroborates, which are applicable to the (4-methoxycarbonylphenyl) derivative. Specific hydrolysis rates are highly condition-dependent.

| Parameter | Stability Profile | Underlying Rationale | Citations |

| Benchtop (Solid State) | Exceptionally stable to air and moisture; can be stored indefinitely at room temperature. | The tetracoordinate boron atom is less electrophilic, making it resistant to attack by water and oxygen. | [1][6][9] |

| Thermal Stability | Highly stable, with decomposition temperatures often above 300°C for analogous salts. | Strong boron-fluorine bonds and a stable ionic lattice contribute to high thermal resistance. | [9][11] |

| Hydrolytic Stability (Neutral pH) | Generally stable, with slow hydrolysis. | The equilibrium between the trifluoroborate and boronic acid favors the trifluoroborate form. | [3][11] |

| Hydrolytic Stability (Basic pH) | Hydrolysis is promoted, leading to the formation of the active boronic acid for cross-coupling. | Hydroxide ions facilitate the displacement of fluoride ions from the boron center. | [3][13] |

| Lewis Acid Stability | Susceptible to decomposition/hydrolysis in the presence of Lewis acids like silica gel. | Lewis acids can coordinate to the fluorine atoms, weakening the B-F bonds and promoting hydrolysis. | [11][12] |

Experimental Protocols for Stability Assessment

To ensure the integrity and consistent performance of this compound in a given application, it is often necessary to experimentally determine its stability under specific reaction conditions.

Protocol 1: 19F NMR Spectroscopy for Monitoring Hydrolysis

This protocol provides a quantitative method to monitor the conversion of the trifluoroborate salt to the corresponding boronic acid.

Methodology:

-

Prepare a Stock Solution: Accurately weigh and dissolve this compound in a deuterated solvent relevant to your reaction conditions (e.g., DMSO-d₆, Acetone-d₆).

-

Initiate the Stability Study: In an NMR tube, combine the stock solution with the specific solvent system (e.g., THF/D₂O) and base (e.g., Cs₂CO₃) intended for your reaction. Include an internal standard with a known ¹⁹F resonance if precise quantification is required.

-

Acquire Time-Point Spectra: Immediately acquire a ¹⁹F NMR spectrum (t=0). Subsequently, acquire spectra at regular intervals (e.g., every hour) while maintaining the sample at the desired reaction temperature.

-

Data Analysis: Monitor the decrease in the integral of the resonance corresponding to the -BF₃K salt and the potential appearance of new fluorine-containing species. The rate of disappearance provides a direct measure of the hydrolytic stability under those conditions.

Protocol 2: LC-MS Analysis for Degradation Profiling

This method is useful for identifying and quantifying the parent compound and its major degradant (the boronic acid) in a complex mixture.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing this compound, solvent, base, and any other relevant reagents, simulating the actual reaction conditions.

-

Time-Course Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot from the reaction mixture.

-

Sample Quenching and Preparation: Immediately quench the aliquot (e.g., by diluting in a cold, acidic mobile phase to halt further hydrolysis) and prepare it for injection by filtering or further dilution.

-

LC-MS Analysis: Analyze the samples using a suitable liquid chromatography method coupled with a mass spectrometer. Monitor the ion counts for the parent trifluoroborate and the corresponding boronic acid.

-

Data Interpretation: Plot the relative abundance of each species over time to determine the stability profile and hydrolysis kinetics.

Visualizing Workflows and Mechanisms

Diagrams provide a clear, at-a-glance understanding of complex processes.

Caption: Workflow for assessing the hydrolytic stability of this compound.

Caption: The central role of hydrolysis in activating potassium aryltrifluoroborates for cross-coupling reactions.

Recommendations for Handling, Storage, and Use

-

Storage: While exceptionally stable, it is good practice to store this compound in a well-sealed container in a cool, dry place to prevent any potential long-term, slow degradation from atmospheric moisture.

-

Handling: No special handling precautions beyond standard laboratory safety procedures are typically required for the solid material.

-

In-Reaction Use: Be mindful that the "slow release" of the boronic acid is condition-dependent. For reactions sensitive to the concentration of boronic acid, an initial stability assessment under the planned reaction conditions is highly recommended. The rate of hydrolysis for this specific electron-poor aryltrifluoroborate may be slower than for other aryl analogs, potentially requiring more forcing conditions (higher temperature or longer reaction times) to achieve optimal results in cross-coupling reactions.

Conclusion

This compound is a highly stable and versatile reagent, offering significant advantages over more traditional organoboron compounds. Its stability as a solid simplifies handling and storage, while its controlled hydrolysis in solution provides a mechanism for the slow release of the active boronic acid, which can be beneficial for minimizing side reactions. By understanding and controlling the factors that influence its stability—primarily pH, solvent, and temperature—researchers can harness the full potential of this powerful synthetic tool, leading to more reliable and reproducible outcomes in the development of complex molecules.

References

-

Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4313-4327. [Link]

-

Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(15), 5541–5546. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC, 26(11), 3245–3250. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(14), 5743–5747. [Link]

-

Bernardini, R., Oliva, A., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]

-

Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Request PDF. [Link]

-

Molander, G. A., & Cooper, D. J. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC, 11(23), 4931–4933. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. [Link]

-

Chia, C. K., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(8), 1362-1375. [Link]

-

Molander, G. A., et al. (2011). 6 - Organic Syntheses Procedure. Organic Syntheses, 88, 293. [Link]

-

Chia, C. K., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

Al-Faiyz, Y. S., & Al-Abbad, M. A. (2019). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. KAUST Repository. [Link]

-

Chia, C. K., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(31), 13044–13055. [Link]

-

Molander, G. A., & Figueroa, R. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Molander, G. A., & Figueroa, R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC, 12(6), 811–823. [Link]

-

Fleury-Brégeot, N., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC, 14(10), 2244–2247. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]

-

Wang, L., et al. (2013). Palladium-catalyzed addition of potassium aryltrifluoroborates to aliphatic nitriles: synthesis of alkyl aryl ketones, diketone compounds, and 2-arylbenzo[b]furans. PubMed, 78(11), 5273-81. [Link]

-

Simmie, J. M., & Somers, K. P. (2020). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 22(5), 1145-1155. [Link]

-

Ogawa, S., et al. (1987). Mechanism of the thermal decomposition of tetra-aryltellurium species. Journal of the Chemical Society, Chemical Communications, (17), 1274. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.ed.ac.uk [pure.ed.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Potassium (4-methoxycarbonylphenyl)trifluoroborate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Potassium (4-methoxycarbonylphenyl)trifluoroborate in Organic Solvents

Introduction

This compound, with a molecular weight of 242.04 g/mol and a melting point above 300°C, is a crystalline solid that has become an indispensable reagent in modern organic synthesis.[1][2] As a member of the air- and moisture-stable potassium organotrifluoroborate salt family, it offers significant advantages over traditional organoboron compounds like boronic acids and esters, which can be difficult to purify and handle.[3][4] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

The success of any synthetic procedure hinges on the rational selection of a solvent system. For solid reagents, solubility is the paramount physical property governing reaction kinetics, purification strategies, and overall process efficiency. An understanding of the solubility profile of this compound is therefore not merely academic; it is a critical prerequisite for methodological optimization and scalable synthesis. This guide provides a comprehensive overview of the theoretical and practical aspects of its solubility in common organic solvents, equipping researchers with the knowledge to make informed experimental choices.

Physicochemical Drivers of Solubility

To understand the solubility of this compound, we must first analyze its molecular structure. The molecule is an ionic salt, consisting of a potassium cation (K⁺) and a (4-methoxycarbonylphenyl)trifluoroborate anion ([C₈H₇BF₃O₂]⁻). This structure imparts a dual nature to its solubility characteristics.

-

Ionic Character: The K⁺[RBF₃]⁻ salt structure introduces significant ionic character. This suggests that the compound will have limited solubility in nonpolar solvents like hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform), which cannot effectively solvate the charged ions.[5]

-

Polar Functional Groups: The anion contains two key features that favor solubility in polar media:

-

Trifluoroborate Group (-BF₃⁻): The anionic boron center and the electronegative fluorine atoms create a highly polar moiety capable of strong dipole-dipole interactions.

-

Methoxycarbonyl Group (-COOCH₃): The ester group is also highly polar and can act as a hydrogen bond acceptor.

-

-

Aromatic System: The phenyl ring provides a nonpolar, hydrophobic region, which might slightly enhance solubility in solvents with some aromatic character, like toluene, although the ionic nature of the salt is the dominant factor.[5]

Based on these features, a clear hypothesis emerges: This compound will exhibit its highest solubility in polar organic solvents, with diminishing solubility as solvent polarity decreases. General studies on potassium organotrifluoroborates confirm they show high solubility in polar solvents such as methanol, acetone, acetonitrile, DMF, and DMSO.[3][5]

The logical relationship between solvent properties and the compound's solubility can be visualized as follows:

Caption: Relationship between solvent properties and predicted solubility.

Qualitative Solubility Profile

Based on general principles and data for analogous organotrifluoroborates, the following table summarizes the expected qualitative solubility of this compound. It is crucial to note that these are predictive classifications, and quantitative experimental determination is necessary for precise process design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | High dielectric constants and strong dipole moments effectively solvate both the potassium cation and the trifluoroborate anion, leading to good dissolution.[5] |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the ester and fluorine atoms, in addition to strong dipole-dipole interactions. Methanol is often used in the synthesis of these salts with KHF₂.[5] |

| Ketones | Acetone | Soluble | As a polar aprotic solvent, acetone provides a favorable environment for dissolving the ionic salt.[5] |

| Ethers | THF, 2-MeTHF | Slightly Soluble | Lower polarity compared to the above classes. Some solubility is expected, but it is likely limited. Often used in mixed solvent systems for Suzuki-Miyaura couplings.[5][6] |

| Aromatic | Toluene | Slightly Soluble | Primarily nonpolar, but the aromatic ring may offer some favorable interaction with the phenyl group of the solute. Often requires co-solvents like water for effective reactions.[5][7] |

| Chlorinated | Dichloromethane (DCM) | Insoluble | Insufficient polarity to overcome the lattice energy of the ionic solid.[5] |

| Aliphatic | Hexane, Heptane | Insoluble | Nonpolar nature makes them incapable of solvating ionic species.[5] |

| Water | Water (H₂O) | Slightly Soluble | While highly polar, the organic phenyl ring limits high solubility. Often used as a co-solvent in biphasic reaction media to dissolve inorganic bases.[5][7] |

Experimental Protocols for Solubility Determination

Accurate, quantitative solubility data is best obtained experimentally. The two most common and reliable methods are the static (shake-flask) and dynamic (synthetic) methods.

Protocol 1: Static Equilibrium (Shake-Flask) Method

This is the gold-standard method for determining thermodynamic solubility.[8] It involves equilibrating an excess of the solid solute with the solvent over a defined period and then measuring the concentration of the dissolved compound in a filtered aliquot of the supernatant.

Workflow for the Shake-Flask Method

Sources

- 1. potassium trifluoro[4-(methoxycarbonyl)phenyl]borate(1-) [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis Mechanism of Potassium Aryltrifluoroborates

Introduction: The Rise of Aryltrifluoroborates in Modern Chemistry

Potassium aryltrifluoroborates (ArBF₃K) have emerged as indispensable reagents in contemporary organic synthesis, prized for their remarkable stability and versatility. Unlike their boronic acid counterparts, which are often prone to dehydration to form boroxines and susceptible to protodeboronation, aryltrifluoroborates are generally crystalline, air-stable solids that are easy to handle and store.[1] This stability has made them favored precursors for a multitude of transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3][4]

A critical, yet often complex, aspect of their reactivity is the prerequisite hydrolysis step. Before the aryl group can be transferred to a metal center (transmetalation) in a cross-coupling cycle, the robust B-F bonds must be cleaved and replaced by hydroxyl groups to generate the active boronic acid or a related species.[5][6] A nuanced understanding of this hydrolysis mechanism is therefore not merely an academic exercise; it is paramount for researchers, scientists, and drug development professionals who seek to control reaction kinetics, optimize yields, and design novel applications, from complex molecule synthesis to the development of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging.[7][8]

This guide provides an in-depth exploration of the core hydrolysis mechanism of potassium aryltrifluoroborates, synthesizing mechanistic principles with field-proven insights into the environmental and electronic factors that govern this pivotal transformation.

The Core Hydrolysis Pathway: A Stepwise Equilibrium

The hydrolysis of an aryltrifluoroborate anion ([ArBF₃]⁻) to an arylboronic acid (ArB(OH)₂) is not a single event but a dynamic, stepwise equilibrium involving the sequential replacement of fluoride ions with hydroxide groups.[5][9] The overall transformation can be represented as:

[ArBF₃]⁻ + 2H₂O ⇌ ArB(OH)₂ + 3F⁻ + H⁺

Real-time monitoring of this process has revealed a complex soup of anionic intermediates, including aryl dihydroxyfluoroborates ([ArBF(OH)₂]⁻) and aryl difluorohydroxyborates ([ArBF₂(OH)]⁻).[5][9] The progression from the stable trifluoroborate to the catalytically active boronic acid is a cascade of these equilibria.

A key mechanistic hypothesis suggests that the rate-limiting step involves the initial dissociation of a fluoride ion to form a transient, neutral aryl difluoroborane (ArBF₂).[7][10] This highly electrophilic intermediate is then rapidly trapped by water or hydroxide to initiate the cascade.

Caption: Proposed stepwise hydrolysis of aryltrifluoroborate.

Critical Factors Governing Hydrolysis: Beyond the Basics

The rate and efficiency of ArBF₃K hydrolysis are exquisitely sensitive to a range of variables. Mastery of these factors is essential for achieving reproducible and predictable outcomes in synthesis and other applications.[11]

Electronic Substituent Effects: A Hammett Analysis

The electronic nature of the substituents on the aryl ring plays a predictable and crucial role in the hydrolysis rate. A Hammett analysis reveals a clear trend:

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe) or methyl (-Me) at the para position enhance the rate of hydrolysis.[7][12] This is explained by their ability to stabilize the electron-deficient boron center in the transient aryl difluoroborane (ArBF₂) intermediate through resonance or hyperconjugation.[13]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) significantly retard the rate of hydrolysis.[7][12][14] These groups destabilize the already electron-poor difluoroborane intermediate, slowing the initial, rate-limiting fluoride dissociation.

This relationship provides a powerful tool for tuning the stability and reactivity of ArBF₃K reagents. For instance, in the design of ¹⁸F-labeled PET tracers, EWGs are often incorporated to increase the in-vivo hydrolytic stability of the tracer.[15]

| Substituent (Para) | Relative Hydrolysis Rate (k_solv) | Classification | Reference |

| -OCH₃ | Fast | Electron-Donating | [7][12] |

| -CH₃ | Moderate-Fast | Electron-Donating | [7][12] |

| -H | Moderate | Neutral | [7][12] |

| -F | Slow | Electron-Withdrawing | [7][12] |

| -CF₃ | Very Slow | Electron-Withdrawing | [7][12] |

| -NO₂ | Extremely Slow | Electron-Withdrawing | [11] |

The Acid-Base Paradox

A fascinating aspect of ArBF₃K hydrolysis is the "acid-base paradox".[4][11][16] While Suzuki-Miyaura reactions are conducted under basic conditions, the hydrolysis of many aryltrifluoroborates is actually catalyzed by acid.[2][16] The base's role is complex; it can accelerate fluoride dissociation (Path B in some models) but also retards the acid-catalyzed pathway by neutralizing the HF generated during hydrolysis.[2][6] This interplay means that under basic conditions, the hydrolysis can be unexpectedly slow, enabling a "slow-release" of the boronic acid that minimizes side reactions like homocoupling.[4][10]

Environmental and Physical Factors

Often overlooked, the physical reaction environment has a profound impact on hydrolysis kinetics, a testament to the complexity of the system.

-

Reaction Vessel Material: The choice between a standard glass flask and a polytetrafluoroethylene (PTFE) vessel can dramatically alter the reaction profile. Glass surfaces can act as a "fluorophile," sequestering fluoride ions and thereby driving the hydrolysis equilibrium toward the product boronic acid according to Le Châtelier's principle.[3] In an inert PTFE vessel, the reaction often reaches a pre-equilibrium state without proceeding to completion.[3]

-

Stirring Rate and Biphasic Systems: In solvent systems like THF/water, the addition of an inorganic base (e.g., Cs₂CO₃) can induce phase-splitting, creating a minor, highly basic aqueous phase and a bulk organic phase with a lower pH.[11] The rate of stirring dictates the efficiency of mass transfer between these phases. Inefficient mixing can lead to a lower pH in the bulk phase, accelerating the acid-catalyzed hydrolysis pathway.[2][6][9] Conversely, very efficient stirring can transfer the base more effectively, potentially retarding the acid-catalyzed pathway.[6]

Experimental Methodologies for Mechanistic Investigation

Elucidating the dynamics of ArBF₃K hydrolysis requires sophisticated analytical techniques capable of monitoring multiple species in real-time.

Protocol 1: Real-Time Monitoring by Electrospray Ionization Mass Spectrometry (ESI-MS)

This technique is exceptionally powerful for observing the dynamic speciation of all anionic boron complexes simultaneously.[2][5]

Objective: To monitor the relative concentrations of [ArBF₃]⁻, [ArBF₂(OH)]⁻, [ArBF(OH)₂]⁻, and other borate species over time.

Methodology:

-

System Setup: A solution of the potassium aryltrifluoroborate salt (e.g., 1.8 mM) in THF is prepared in a temperature-controlled reaction vessel (e.g., a Schlenk tube at 55°C) under an inert atmosphere.[6]

-

Sample Infusion: The reaction mixture is continuously drawn and infused into the ESI-MS source using a pressurized sample infusion (PSI) setup. This allows for real-time analysis of the bulk reaction solution.[2]

-

Initiation of Hydrolysis: An aqueous solution of a base (e.g., Cs₂CO₃) is injected into the reaction vessel to initiate hydrolysis.

-

Data Acquisition: Negative-ion mode ESI-MS data is acquired continuously, recording the mass-to-charge ratio (m/z) and intensity of all anionic species as a function of time.

-

Parallel pH Monitoring: A pH probe placed in a parallel, identical reaction setup records the change in the bulk solution's pH over time, correlating it with the ionic speciation observed by MS.[2][9]

Caption: Workflow for real-time hydrolysis monitoring via ESI-MS.

Protocol 2: Hydrolysis using Silica Gel as a Fluorophile

A practical and mild method for preparing boronic acids from aryltrifluoroborates relies on using silica gel as an inexpensive and readily available fluoride scavenger.[13]

Objective: To efficiently convert an aryltrifluoroborate to its corresponding boronic acid for isolation.

Methodology:

-

Reaction Assembly: To a round-bottom flask under a nitrogen atmosphere, add the potassium aryltrifluoroborate (1.0 equiv) and silica gel (1.0 equiv).[13]

-

Solvent Addition: Add deionized water to achieve a substrate concentration of approximately 0.33 M.[13]

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by ¹¹B NMR spectroscopy, observing the shift from the aryltrifluoroborate signal to the boronic acid signal.

-

Workup: Once the reaction is complete (typically 1-4 hours for electron-rich/neutral substrates), filter the mixture to remove the silica gel.[13]

-

Extraction and Isolation: Thoroughly rinse the filter cake with an organic solvent like ethyl acetate. The combined filtrate can then be processed (e.g., separation, drying, and solvent evaporation) to isolate the pure arylboronic acid.

Implications for Synthesis and Drug Development

A thorough grasp of the hydrolysis mechanism directly impacts the practical application of aryltrifluoroborates:

-

Suzuki-Miyaura Coupling: By selecting an ArBF₃K reagent with a hydrolysis rate that is appropriately geared to the rate of the catalytic cycle, one can maintain a low, steady-state concentration of the reactive boronic acid. This "slow-release" strategy is highly effective at minimizing undesirable side reactions, such as oxidative homocoupling and protodeboronation, leading to cleaner reactions and higher yields.[4][10][11]

-

PET Imaging: The development of ¹⁸F-labeled PET tracers requires molecules that are stable under physiological conditions (aqueous, pH ≈ 7.4). The solvolysis of the B-¹⁸F bond in vivo would lead to the release of free [¹⁸F]fluoride, which accumulates in bone, obscuring the PET image.[15] By understanding how electronic and steric factors control hydrolytic stability, researchers can design aryltrifluoroborate-based tracers that remain intact long enough to reach their biological target, providing clear and accurate diagnostic images.[7][8][17]

Conclusion

The hydrolysis of potassium aryltrifluoroborates is a sophisticated process governed by a delicate interplay of electronic effects, acid-base catalysis, and physical environmental factors. Far from being a simple deprotection, it is a dynamic equilibrium whose rate can be rationally tuned. For the modern chemist, mastering this mechanism unlocks the full potential of these versatile reagents, enabling the optimization of complex synthetic routes, the rational design of stable radiotracers, and the continued advancement of chemical science.

References

-

Omari, I., Yunker, L. P. E., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(11), 3812-3816. [Link]

-

Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]

-

University of British Columbia, Department of Chemistry. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. [Link]

-

Omari, I., Yunker, L. P. E., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(11), 3812-3816. [Link]

-

Lloyd-Jones, G. C., & Russell, C. A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Literature Presentation by T. G. G. A. de Souza. [Link]

-

Al-Zoubi, R. M., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Omari, I., Yunker, L. P. E., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (2020). Dynamic ion speciation during hydrolysis of aryltrifluoroborates. ChemRxiv. [Link]

-

Omari, I., Yunker, L. P. E., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. ResearchGate. [Link]

-

Cosp, A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]

-

Ting, R., et al. (2009). Toward [¹⁸F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice. ResearchGate. [Link]

-

Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. ACS Publications. [Link]

-

Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. NIH Public Access. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11). [Link]

-

Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]

-

Bernard-Gauthier, V., et al. (2010). Stabilization of zwitterionic aryltrifluoroborates against hydrolysis. ResearchGate. [Link]

-

Ting, R., et al. (2006). fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [¹⁸F]-labeled aryltrifluoroborate. ResearchGate. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. web.uvic.ca [web.uvic.ca]

- 3. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]

- 13. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Structural Analysis of Potassium (4-methoxycarbonylphenyl)trifluoroborate

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of the structural and physicochemical properties of key chemical entities is paramount. Potassium (4-methoxycarbonylphenyl)trifluoroborate, a member of the versatile class of organotrifluoroborate salts, has emerged as a significant building block in modern synthetic chemistry, particularly in the construction of complex molecular architectures relevant to medicinal chemistry. This guide provides an in-depth technical exploration of its structural analysis, synthesizing crystallographic principles, spectroscopic data, and established analytical methodologies. By delving into the "why" behind the "how," this document aims to equip the reader with the field-proven insights necessary for the confident application and characterization of this important reagent.

The Significance of Potassium Organotrifluoroborates

Potassium organotrifluoroborates have garnered widespread use in organic synthesis, most notably as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. Their rising popularity stems from their distinct advantages over traditional boronic acids and esters. They are typically crystalline, air- and moisture-stable solids, which simplifies handling and storage. This stability is attributed to the tetracoordinate nature of the boron atom, which masks the inherent reactivity of the carbon-boron bond until it is activated under specific reaction conditions.

The subject of this guide, this compound (C₈H₇BF₃KO₂), combines this stable trifluoroborate functionality with a phenyl ring bearing an electron-withdrawing methoxycarbonyl group.[1] This electronic feature can influence its reactivity in cross-coupling reactions and offers a site for further chemical modification, making it a valuable tool in the synthesis of novel compounds.

Synthesis and Physicochemical Properties

The synthesis of potassium aryltrifluoroborates is generally achieved by treating the corresponding boronic acid with potassium hydrogen fluoride (KHF₂). This straightforward and high-yielding procedure is compatible with a wide array of functional groups.

Sources

Unlocking the Electrophilic Potential of Potassium (4-methoxycarbonylphenyl)trifluoroborate: A Technical Guide for Advanced Synthesis

For Immediate Release

Philadelphia, PA – January 6, 2026 – In the landscape of modern synthetic chemistry, potassium organotrifluoroborates have cemented their role as versatile and robust nucleophilic partners in a myriad of cross-coupling reactions. Their stability to air and moisture, coupled with their high reactivity, has made them indispensable tools for researchers in drug discovery and materials science.[1][2] This guide, however, ventures beyond the well-trodden path of their nucleophilic character to explore a less conventional, yet highly significant, aspect of their reactivity: the electrophilic potential of potassium (4-methoxycarbonylphenyl)trifluoroborate. This in-depth analysis will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this reagent's dual reactivity, with a particular focus on harnessing its emerging role as an electrophile in novel bond-forming transformations.

The Dichotomy of Reactivity: A Paradigm Shift

Potassium organotrifluoroborates are most renowned for their utility as nucleophilic reagents in the celebrated Suzuki-Miyaura cross-coupling reaction.[2] The presence of the trifluoroborate moiety enhances the stability of the organoboron species, making them easy to handle and store indefinitely.[1][2] In the presence of a suitable palladium catalyst and base, they efficiently transmetalate to the palladium center, subsequently engaging with an electrophilic partner to form a new carbon-carbon bond. The electron-withdrawing nature of the 4-methoxycarbonylphenyl group in the title compound further modulates its reactivity in these transformations.

However, recent advancements have unveiled a fascinating new dimension to the chemistry of aryltrifluoroborates, demonstrating their capacity to act as electrophilic partners in certain reactions. This paradigm shift opens up new avenues for retrosynthetic analysis and molecular design, allowing for the formation of bonds that were previously challenging to access using conventional methods.

Synthesis and Physicochemical Properties

This compound is a white to off-white solid that is stable at room temperature.[3] It is typically synthesized from the corresponding boronic acid, methyl 4-boronobenzoate, by treatment with potassium hydrogen fluoride (KHF₂).[4] This straightforward and high-yielding procedure makes the reagent readily accessible.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BF₃KO₂ | [3][5] |

| Molecular Weight | 242.04 g/mol | [3][5] |

| Melting Point | >300 °C | [3] |

| Appearance | White to off-white solid | [3] |

| Storage | Room temperature | [3] |

The Established Role: A Nucleophilic Workhorse

The nucleophilic character of this compound is most prominently displayed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In this context, the organotrifluoroborate serves as the "nucleophilic" partner that delivers the 4-methoxycarbonylphenyl group to the electrophilic aryl or vinyl halide/triflate.

The generally accepted catalytic cycle for this transformation is depicted below:

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The Emerging Frontier: Electrophilic Reactivity

The electron-withdrawing methoxycarbonyl group on the phenyl ring of this compound, combined with the inherent properties of the trifluoroborate moiety, renders the aromatic ring susceptible to nucleophilic attack under specific catalytic conditions. This opens the door to a new class of reactions where the aryltrifluoroborate itself acts as the electrophile.

Copper-Mediated Nucleophilic Fluorination

A seminal report by Sanford and coworkers has demonstrated the copper-mediated nucleophilic fluorination of aryltrifluoroborates using potassium fluoride (KF).[6][7] This transformation represents a significant breakthrough, as it allows for the direct conversion of a C-B bond to a C-F bond, a reaction of considerable interest in medicinal chemistry and PET imaging.

The reaction proceeds under mild conditions and exhibits a broad substrate scope. The proposed mechanism involves a dual role for the copper catalyst: it acts as a mediator for the aryl-fluoride coupling and as an oxidant to access a putative Cu(III)(aryl)(F) intermediate.[6][7]

Figure 2: Proposed Mechanism for the Copper-Mediated Nucleophilic Fluorination of Aryltrifluoroborates.

Experimental Protocol: Copper-Mediated Fluorination of this compound

Disclaimer: This protocol is a representative example based on published literature and should be adapted and optimized for specific laboratory conditions. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

This compound

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Potassium fluoride (KF)

-

Anhydrous solvent (e.g., acetonitrile)

-

Reaction vessel (e.g., sealed tube)

-

Stirring apparatus

-

Heating apparatus

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), Cu(OTf)₂ (1.5 equiv), and KF (2.0 equiv).

-

Add anhydrous acetonitrile to the vessel.

-

Seal the reaction vessel and stir the mixture at 60 °C for 20 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 4-fluorobenzoate.

Applications in Drug Discovery and Materials Science

The ability to utilize this compound as both a nucleophile and an electrophile significantly expands its utility in the synthesis of complex molecules.

-

As a Nucleophile: The 4-methoxycarbonylphenyl moiety is a common structural motif in pharmaceuticals and agrochemicals. The Suzuki-Miyaura coupling of this reagent provides a reliable method for introducing this fragment into a wide range of molecular scaffolds. The ester functionality can also serve as a handle for further chemical modifications.

-

As an Electrophile: The copper-mediated fluorination provides a novel route to 4-fluorinated benzoic acid derivatives. Fluorine substitution is a widely employed strategy in drug design to modulate the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This reaction, therefore, offers a valuable tool for the late-stage functionalization of complex intermediates in drug discovery programs.

Future Outlook

The exploration of the electrophilic potential of this compound and other aryltrifluoroborates is still in its early stages. The successful demonstration of nucleophilic fluorination opens up exciting possibilities for the development of other nucleophilic substitution reactions. Future research in this area may focus on:

-

Expanding the Scope of Nucleophiles: Investigating the use of other nucleophiles, such as amines, thiols, and cyanide, in copper- or other transition-metal-catalyzed reactions with aryltrifluoroborates.

-

Mechanistic Elucidation: Detailed mechanistic studies to gain a deeper understanding of the factors that govern the electrophilic reactivity of aryltrifluoroborates.

-

Asymmetric Transformations: The development of enantioselective methods for the nucleophilic substitution of chiral aryltrifluoroborates.

The continued investigation into the dual reactivity of this compound will undoubtedly lead to the development of innovative synthetic methodologies with broad applications in both academic and industrial research.

References

-

Ye, Y., Schimler, S. D., Hanley, P. S., & Sanford, M. S. (2013). Cu(OTf)2-mediated fluorination of aryltrifluoroborates with potassium fluoride. Journal of the American Chemical Society, 135(44), 16292–16295. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

Sources

- 1. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Cu(OTf)2-mediated fluorination of aryltrifluoroborates with potassium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Organoboron Reagents: A Comparative Analysis of Trifluoroborates, Boronic Acids, and Esters for Modern Cross-Coupling

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and practicality of this transformation. This guide provides an in-depth technical comparison of three principal classes of organoboron reagents: potassium trifluoroborates (R-BF3K), boronic acids (R-B(OH)2), and boronic esters (R-B(OR)2). We will explore their relative stabilities, reactivities, and practical applications, offering field-proven insights to guide your experimental design and reagent selection.

The Organoboron Reagent: A Critical Choice in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. The success of this reaction is intimately linked to the properties of the organoboron reagent. While boronic acids have historically been the most common choice, trifluoroborates and boronic esters have emerged as powerful alternatives, each with a distinct set of advantages and disadvantages.

The general catalytic cycle of the Suzuki-Miyaura reaction is initiated by the oxidative addition of the organic halide to a Pd(0) complex. This is followed by transmetalation, the key step where the organic group from the boron reagent is transferred to the palladium center. Finally, reductive elimination occurs, forming the new C-C bond and regenerating the Pd(0) catalyst. The nature of the organoboron species significantly influences the rate and efficiency of the transmetalation step.

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of the reaction, highlighting the central role of the organoboron reagent in the transmetalation step.

A Comparative Overview of Organoboron Reagents

The choice between trifluoroborates, boronic acids, and boronic esters is often dictated by the specific requirements of the synthesis, including the nature of the coupling partners, desired functional group tolerance, and practical considerations such as stability and ease of handling.

| Property | Boronic Acids (R-B(OH)2) | Boronic Esters (R-B(OR)2) | Potassium Trifluoroborates (R-BF3K) |

| Stability | Generally crystalline solids, but can be prone to dehydration to form boroxines and protodeboronation, especially under acidic or basic conditions. | Often liquids or low-melting solids. More stable to protodeboronation than boronic acids but can be sensitive to hydrolysis. | Highly stable, crystalline solids with a long shelf life. They are resistant to air and moisture and generally show enhanced stability towards protodeboronation. |

| Handling | Can be challenging to purify due to their polar nature and tendency to form boroxines. | Purification by chromatography or distillation is often straightforward. | Readily purified by recrystallization. Their solid nature makes them easy to handle and weigh. |

| Reactivity in Suzuki-Miyaura Coupling | The most commonly used class of organoboron reagents. Generally require a base for activation. | Reactivity can be tuned by the choice of diol. Pinacol esters are widely used and often require a base for efficient transmetalation. | Require activation, often through the slow in situ hydrolysis to the corresponding boronic acid, or can participate directly in the catalytic cycle under specific conditions. |

| Functional Group Tolerance | Generally good, but can be affected by the basic conditions required for the reaction. | Can offer improved tolerance to certain functional groups compared to boronic acids. | Exhibit excellent functional group tolerance due to their high stability. |

| Toxicity | Generally considered to have low toxicity. | Toxicity can vary depending on the diol used. | Often display lower toxicity compared to the corresponding boronic acids. |

In-Depth Analysis of Each Reagent Class

Boronic Acids: The Workhorse Reagents

Boronic acids have been the traditional choice for Suzuki-Miyaura cross-coupling due to their commercial availability and broad utility.

Mechanism of Activation: The transmetalation step with boronic acids is generally believed to proceed via a boronate species formed by the reaction of the boronic acid with a base. This boronate is more nucleophilic and readily transfers its organic group to the palladium center.

Figure 2: Activation of Boronic Acid for Transmetalation. The formation of a more nucleophilic boronate species upon reaction with a base is a key step.

Experimental Protocol: A Typical Suzuki-Miyaura Coupling with a Boronic Acid

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the boronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and the base (e.g., K2CO3, 2.0-3.0 equiv).

-

Solvent Addition: Add the appropriate solvent system (e.g., a mixture of toluene and water, or dioxane/water).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality in Protocol: The use of a base is crucial for the formation of the active boronate species. The choice of base and solvent system can significantly impact the reaction rate and yield. The inert atmosphere is necessary to prevent the degradation of the palladium catalyst.

Boronic Esters: Enhanced Stability and Tunability

Boronic esters, particularly pinacol esters, offer several advantages over boronic acids, including improved stability and ease of purification.

Advantages:

-

Stability: Boronic esters are generally less prone to protodeboronation and the formation of boroxines compared to boronic acids.

-

Purification: They are often non-polar and can be readily purified by standard techniques like column chromatography and distillation.

-

Compatibility: Their stability makes them compatible with a wider range of reaction conditions and functional groups.

Experimental Workflow: Preparation and Use of a Boronic Ester

Figure 3: General workflow for the synthesis and use of boronic esters. This highlights the two-step sequence often employed: formation of the ester followed by its use in cross-coupling.

Potassium Trifluoroborates: The Pinnacle of Stability

Potassium trifluoroborates represent a significant advancement in organoboron chemistry, offering exceptional stability and ease of handling.

Key Features:

-

Exceptional Stability: R-BF3K salts are typically crystalline solids that are stable to air and moisture, allowing for long-term storage without degradation. This contrasts sharply with the often-hygroscopic and less stable nature of many boronic acids.

-

Ease of Handling: Their solid, non-volatile nature makes them easy to weigh and handle in the lab, improving experimental reproducibility.

-

Unique Reactivity: While they can undergo slow hydrolysis to the corresponding boronic acid in the presence of a base, there is evidence to suggest that they can also participate directly in the catalytic cycle under certain conditions. This can lead to different reactivity profiles and selectivities compared to boronic acids and esters.

Preparation of Potassium Trifluoroborates:

A significant advantage of trifluoroborates is their straightforward preparation from readily available boronic acids or esters.

Protocol: Synthesis of a Potassium Aryltrifluoroborate from a Boronic Acid

-

Dissolution: Dissolve the boronic acid (1.0 equiv) in a suitable solvent such as methanol or a mixture of methanol and water.

-

Addition of KHF2: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF2, 3.0-4.0 equiv) to the boronic acid solution.

-

Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt will typically precipitate out of the solution.

-

Isolation: Collect the solid by filtration, wash with cold water and then a non-polar solvent like diethyl ether or hexanes.

-

Drying: Dry the resulting crystalline solid under vacuum to obtain the pure potassium trifluoroborate.

Self-Validating System: The purity of the synthesized trifluoroborate can be readily assessed by 1H, 13C, 11B, and 19F NMR spectroscopy. The crystalline nature of the product also allows for confirmation by melting point analysis.

Practical Considerations for Drug Development Professionals

In the context of drug development, the choice of organoboron reagent can have significant implications for process development, scalability, and regulatory compliance.

-

Process Safety and Handling: The high stability and non-volatile nature of potassium trifluoroborates make them attractive for large-scale synthesis, reducing handling risks associated with more reactive or volatile reagents.

-

Impurity Profile: The propensity of boronic acids to form boroxines can introduce impurities that are often difficult to remove. The clean conversion to and purification of trifluoroborates can lead to a more favorable impurity profile in the final active pharmaceutical ingredient (API).

-

Cost and Availability: While the cost of trifluoroborates may be higher than the corresponding boronic acids, this can be offset by their improved stability, higher reaction yields, and simplified purification, leading to a more cost-effective overall process.

Conclusion: Selecting the Optimal Reagent

The selection of an organoboron reagent for Suzuki-Miyaura cross-coupling is a multi-faceted decision that requires a thorough understanding of the properties of each reagent class.

-

Boronic acids remain the workhorse for many applications due to their broad availability and established reactivity.

-